2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine
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Overview
Description
2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a complex organic compound that features a pyrimidine ring substituted with a fluorine atom and an ether linkage to a piperidine ring, which is further substituted with a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperidine ring, followed by the introduction of the chloropyridine group and the fluoropyrimidine moiety. Key steps may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes.
Introduction of Chloropyridine Group: This step often involves nucleophilic substitution reactions where a chloropyridine derivative is introduced to the piperidine ring.
Attachment of Fluoropyrimidine Moiety: This can be done using coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of the fluoropyrimidine is reacted with the chloropyridine-piperidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide) or other polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it could inhibit the synthesis of specific proteins by binding to their active sites or altering their conformation .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropyridin-2-yl)piperidin-4-amine: Shares the chloropyridine and piperidine moieties but lacks the fluoropyrimidine group.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have similar pyrimidine structures and are studied for their biological activities.
Uniqueness
2-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom and the ether linkage to the piperidine ring distinguishes it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-[1-(3-chloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c15-12-2-1-5-17-13(12)20-6-3-11(4-7-20)21-14-18-8-10(16)9-19-14/h1-2,5,8-9,11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPTVSUKKBWEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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